molecular formula C17H11N7O4 B10957340 2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10957340
M. Wt: 377.3 g/mol
InChI Key: GAVOQZYUDUOFQN-UHFFFAOYSA-N
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Description

2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents for each type of reaction (e.g., oxidizing or reducing agents). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves inhibition of CDK2 (cyclin-dependent kinase 2). This inhibition disrupts the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, such as Leu83 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific structural features and potent dual activity against various cancer cell lines and CDK2. Its ability to induce significant alterations in cell cycle progression and apoptosis makes it a promising candidate for further research and development .

Properties

Molecular Formula

C17H11N7O4

Molecular Weight

377.3 g/mol

IUPAC Name

4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H11N7O4/c25-24(26)10-1-3-11(4-2-10)27-8-12-5-6-14(28-12)16-20-17-13-7-19-21-15(13)18-9-23(17)22-16/h1-7,9H,8H2,(H,19,21)

InChI Key

GAVOQZYUDUOFQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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